molecular formula C15H11BrClN3O2 B13044721 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13044721
M. Wt: 380.62 g/mol
InChI Key: CLZVFMZRSUCNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring an isoxazolo[4,5-d]pyridazinone core substituted with bromine at position 7, a 4-chlorobenzyl group at position 5, and a cyclopropyl moiety at position 3. Its molecular formula is C₁₆H₁₁BrClN₃O₂ (estimated molecular weight: ~376.64 g/mol, based on structural analogs). The bromine and chlorobenzyl groups enhance electrophilic reactivity and lipophilicity, while the cyclopropyl substituent introduces steric constraints that may influence metabolic stability and binding interactions .

Properties

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-cyclopropyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C15H11BrClN3O2/c16-14-13-11(12(19-22-13)9-3-4-9)15(21)20(18-14)7-8-1-5-10(17)6-2-8/h1-2,5-6,9H,3-4,7H2

InChI Key

CLZVFMZRSUCNLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C(=O)N(N=C3Br)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzyl bromide with cyclopropylamine can yield an intermediate, which is then subjected to further reactions to form the desired isoxazolo[4,5-D]pyridazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one

  • Molecular Formula : C₁₅H₁₃BrClN₃O₂
  • Molecular Weight : 382.64 g/mol
  • Key Differences : The propyl group at position 3 increases molecular weight by ~6 g/mol compared to the cyclopropyl analog. Linear alkyl chains like propyl are more susceptible to oxidative metabolism than cyclopropyl groups, which may reduce the compound’s half-life in vivo .
  • Data : Purity ≥95%, CAS 2088729-56-8 (discontinued commercial availability) .

7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

  • Molecular Formula : C₈H₇BrN₃O₂ (estimated)
  • Key Differences : Lacks the 4-chlorobenzyl group at position 5, reducing steric bulk and lipophilicity. The ethyl group at position 3 further decreases molecular weight (~250–300 g/mol range). Absence of the chlorobenzyl moiety likely diminishes target affinity in receptor-binding assays .

Pyrazoline and Pyrazolone Derivatives

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

  • Molecular Formula : C₂₅H₂₄BrClN₄O₃S
  • Molecular Weight : 575.91 g/mol
  • Key Differences: Pyrazoline core substituted with sulfonamide and tetrahydroindole groups. The sulfonamide moiety (IR: 1163, 1315 cm⁻¹) enhances solubility but introduces polar interactions distinct from the isoxazolo-pyridazinone core. Melting point: 129–130°C, higher than typical isoxazolo-pyridazinones, suggesting stronger crystalline packing .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23)

  • Molecular Formula : C₁₁H₉Br₂ClN₂O
  • Molecular Weight : 380.47 g/mol
  • Key Differences : Pyrazolone core with dual bromine substitutions. LC/MS data (m/z 381 [M+H]⁺) indicates lower molecular weight compared to the target compound. The bromomethyl group may confer higher reactivity in nucleophilic substitutions .

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl groups (target compound) may offer superior metabolic stability compared to linear alkyl chains (e.g., propyl or ethyl) due to reduced cytochrome P450 oxidation susceptibility .
  • Solubility : Sulfonamide-containing analogs (e.g., Compound 17) exhibit enhanced aqueous solubility, whereas the target compound’s lipophilic chlorobenzyl group may limit bioavailability .
  • Reactivity : Bromine at position 7 in the target compound and its analogs enables further functionalization (e.g., Suzuki coupling), a feature exploited in medicinal chemistry for derivatization .

Biological Activity

7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a synthetic compound with potential therapeutic applications. Its unique structure and the presence of halogenated substituents suggest possible biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The chemical formula for 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is C15H11BrClN3O, with a molecular weight of approximately 380.62 g/mol. The compound features a complex bicyclic structure that includes both isoxazole and pyridazine moieties, which are known to contribute to diverse biological activities.

PropertyValue
Molecular FormulaC15H11BrClN3O
Molecular Weight380.62 g/mol
CAS Number2088729-47-7
PurityMin. 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives. A study indicated that similar compounds exhibit significant activity against various bacterial strains, suggesting that 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one may also possess similar properties. The mechanism of action typically involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Isoxazole derivatives have been investigated for their anticancer properties. A specific study on analogs of this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The halogenated benzyl group may enhance lipophilicity, facilitating better cellular uptake and bioactivity against cancer cells.

Neuropharmacological Effects

Compounds containing isoxazole rings have demonstrated neuropharmacological effects, including anxiolytic and antidepressant activities. The structural similarity to known psychoactive agents suggests that 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one could modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Table 2: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential anxiolytic and antidepressant effects

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of isoxazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study evaluated the cytotoxic effects of various isoxazole derivatives on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 20 µM, indicating effective inhibition of cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.